N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridazine ring might be formed through a condensation reaction, while the triazole ring might be formed through a cyclization reaction. The fluorophenyl groups could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the fluorine atoms on the fluorophenyl groups would make those parts of the molecule relatively electronegative, potentially making them reactive sites. The compound could also participate in reactions typical of pyridazines and triazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of fluorine might make the compound relatively nonpolar and therefore less soluble in water. The compound’s melting and boiling points, density, and other properties could be determined experimentally .Scientific Research Applications
Synthesis and Biological Significance
A study by Zaheer et al. (2021) on the synthesis of benzylideneamino triazole-thione derivatives of Flurbiprofen, which shares a similar structure with the compound , revealed the potential of these compounds as analgesic agents. Microwave-assisted synthesis facilitated the creation of these derivatives, and their in vivo analgesic activity was confirmed through various assays, suggesting the compound's relevance in pain management research (Zaheer et al., 2021).
Anticancer Applications
Research by Yılmaz et al. (2019) explored Flurbiprofen-thioether derivatives for their anticancer activity on prostate cancer cell lines. The study synthesized a series of derivatives and evaluated their efficacy against MetAP-2, a target involved in angiogenesis and overexpressed in prostate cancer. Some derivatives exhibited significant anticancer and apoptotic activities, highlighting the therapeutic potential of such compounds in treating prostate cancer (Yılmaz et al., 2019).
Antimicrobial and Antitubercular Activity
Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives and assessed their antitubercular and antibacterial activities. The study found certain derivatives to be more potent than standard drugs against specific microorganisms, indicating the compound's potential in developing new antimicrobial agents (Bodige et al., 2020).
Molecular Modelling and Structural Analysis
The discovery and development of selective and orally efficacious inhibitors of the Met kinase superfamily, as detailed by Schroeder et al. (2009), illustrate the importance of molecular modeling and structural analysis in drug discovery. The study identified potent Met kinase inhibitors, advancing one into clinical trials due to its favorable pharmacokinetic and safety profiles, underscoring the compound's utility in cancer therapy (Schroeder et al., 2009).
Future Directions
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2/c23-17-9-7-16(8-10-17)19-11-12-21(30)28(26-19)14-4-13-24-22(31)20-15-25-29(27-20)18-5-2-1-3-6-18/h1-3,5-12,15H,4,13-14H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQVCHEXQOKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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